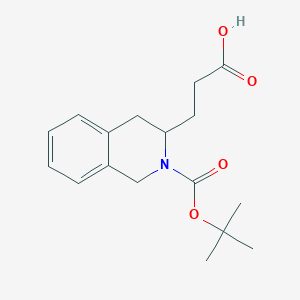

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid

説明

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is a compound that has gained interest in the scientific community due to its potential applications in various fields.

科学的研究の応用

Synthesis Improvement

- An improved synthesis method for a similar compound, 2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been developed using a modified Pictet-Spengler reaction. This method yielded a 95% product with less than 7% racemization and an enantiomeric excess of 99.4% after recrystallization (Liu et al., 2008).

Novel Reagent Application

- The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids has been described. This process is notable for its high yield and chemoselectivity under mild conditions (Saito et al., 2006).

Cyclization Studies

- Investigations into the mercuric ion-initiated cyclization of certain compounds related to N-tert-butoxycarbonyl-2-(3,3-dimethylallyl)anilines have been conducted, demonstrating the formation of tetrahydroquinoline derivatives (Berger & Kerly, 1993).

Lithiation and Electrophilic Quench

- Studies on substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines have shown that they can be lithiated and quenched with electrophiles to yield various 1-substituted tetrahydroisoquinoline products. This process has been used for the total synthesis of alkaloids like crispine A and dysoxyline (Talk et al., 2016).

Catalytic Applications

- Poly[(3S)-1,2,3,4-tetrahydroisoquinoline-2,3-diylmethylene] and similar optically active amines have been used as asymmetric catalysts in specific chemical reactions, demonstrating a notable polymer effect with respect to enantiomeric excess (Yamashita et al., 1983).

Antifungal Activity

- Some derivatives of 2-oxo-3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-idene)propanoic acid, synthesized via reactions with 2,3-dioxopyrrolo[2,1-a]isoquinolines, have shown antifungal activity against Candida albicans, indicating potential applications in pharmaceutical research (Surikova et al., 2010).

作用機序

Target of Action

Similar compounds with a tert-butoxycarbonyl (boc) group are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

Compounds with a boc group are known to be involved in peptide synthesis . The Boc group serves as a protective group for amino acids, preventing unwanted side reactions during synthesis

Biochemical Pathways

Given its potential role in peptide synthesis , it may influence pathways involving protein synthesis or modification

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a result, its bioavailability and pharmacokinetic profile remain unclear. It’s worth noting that the Boc group can enhance the lipophilicity of compounds , which may influence their absorption and distribution.

Result of Action

Given its potential role in peptide synthesis , it may influence protein structure and function, potentially affecting cellular processes such as signal transduction, enzyme activity, or gene expression

特性

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13-7-5-4-6-12(13)10-14(18)8-9-15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFLOUIJFBRFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol](/img/structure/B2364987.png)

![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride](/img/structure/B2364990.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2364994.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2364999.png)

![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2365000.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2365003.png)

![2,5-Dimethyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]furan-3-carboxamide](/img/structure/B2365004.png)

![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365005.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2365006.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(4-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2365007.png)